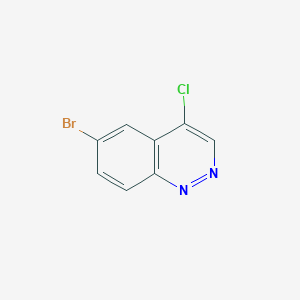

6-Bromo-4-chlorocinnoline

Description

Historical Context of Cinnoline (B1195905) System Discovery and Early Synthetic Endeavors

The field of cinnoline chemistry originated in the latter part of the 19th century. The parent compound, cinnoline, a bicyclic aromatic heterocycle, was first synthesized in 1883 by V. Richter. innovativejournal.inpnrjournal.com The method, now known as the Richter cinnoline synthesis, initially involved the cyclization of an ortho-alkynylbenzenediazonium salt. wikipedia.orgresearchgate.net Specifically, the diazotization of o-aminoarylpropiolic acids, followed by hydration and cyclization, yielded the foundational cinnoline structure. drugfuture.com This discovery of the 1,2-diazanaphthalene system, an isomer of other significant heterocycles like quinoline (B57606) and quinoxaline, spurred further investigation into its synthesis and properties. innovativejournal.inwikipedia.org

Following Richter's initial work, other synthetic routes were developed to access the cinnoline core. Classic methods such as the Widman-Stoermer synthesis and the Borsche cinnoline synthesis expanded the toolkit for chemists. wikipedia.orgijariit.com These early endeavors were primarily focused on establishing fundamental synthetic pathways and understanding the basic chemical nature of this then-novel heterocyclic system, laying the groundwork for its future applications. innovativejournal.in

The Cinnoline Nucleus as a Pivotal Scaffold in Medicinal Chemistry Research

The cinnoline nucleus is recognized as a privileged scaffold in medicinal chemistry, meaning its structure is a recurring motif in biologically active compounds. mdpi.comnih.gov This bicyclic heterocycle, containing two adjacent nitrogen atoms, serves as a rigid structural subunit for designing compounds with a wide spectrum of pharmacological activities. researchgate.netnih.gov These activities include anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties, among others. ijariit.comingentaconnect.com

The utility of the cinnoline scaffold stems from its chemical versatility and structural features. The nitrogen atoms can participate in hydrogen bonding, a key interaction for binding to biological targets like enzymes and receptors. researchgate.net The aromatic system allows for various chemical modifications, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. researchgate.netresearchgate.net The development of cinnoline-based molecules is a significant contribution to the identification of lead compounds for new therapeutics. mdpi.comnih.gov

Overview of Halogenated Cinnoline Derivatives in Contemporary Chemical and Biological Investigations

Halogenated derivatives of cinnoline are of particular importance in modern chemical research and drug discovery. nih.gov The introduction of halogen atoms, such as chlorine and bromine, onto the cinnoline ring system significantly modifies the molecule's electronic properties and provides strategic handles for further synthetic elaboration. nih.govresearchgate.net Aryl halides are valuable substrates for cross-coupling reactions, allowing for the construction of more complex molecular architectures. scholarsjournal.net

The compound 6-Bromo-4-chlorocinnoline is a prime example of a dihalogenated cinnoline that serves as a versatile building block in organic synthesis. biosynth.comcymitquimica.com Its structure features two different halogen atoms at distinct positions, each with unique reactivity. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, allowing for its replacement with a wide variety of functional groups such as amines, azides, and alcoholates. biosynth.comnih.gov Concurrently, the bromine atom at the C6 position is well-suited for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or other carbon-based substituents. nih.gov

This differential reactivity makes this compound a highly valuable intermediate for creating libraries of novel cinnoline derivatives for biological screening. acs.org For example, it has been used as a starting material in the synthesis of 4-aminocinnolines investigated as potential antiparasitic agents. acs.org The ability to selectively modify two different positions on the scaffold allows for a systematic exploration of structure-activity relationships, a fundamental practice in medicinal chemistry. nih.gov

Table of Synthetic Utility of this compound

This table illustrates the distinct reactivity at the C4 and C6 positions of the this compound scaffold, which allows for sequential or selective chemical modifications.

| Position | Halogen | Typical Reaction Type | Example Reagents/Conditions | Resulting Functionality |

| C4 | Chlorine | Nucleophilic Aromatic Substitution | Amines, Azides, Thiolates, Alcoholates | Introduction of N, O, S-based nucleophiles |

| C6 | Bromine | Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Alkynes (Sonogashira) | Formation of new Carbon-Carbon bonds |

Properties

IUPAC Name |

6-bromo-4-chlorocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKDQKOZUBTOEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498709 | |

| Record name | 6-Bromo-4-chlorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68211-15-4 | |

| Record name | 6-Bromo-4-chlorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 6 Bromo 4 Chlorocinnoline

Electrophilic Substitution Reactions on the Cinnoline (B1195905) Heterocyclic System

The cinnoline system, like the related quinoline (B57606) and isoquinoline (B145761) heterocycles, possesses a bicyclic aromatic structure. quimicaorganica.org However, the presence of the two adjacent nitrogen atoms in the pyridazine (B1198779) portion of the molecule has a significant impact on its reactivity towards electrophiles. The pyridine-like ring is electron-deficient due to the electronegativity of the nitrogen atoms, which deactivates it towards electrophilic attack.

Consequently, electrophilic substitution reactions on the cinnoline core predominantly occur on the more electron-rich benzene (B151609) ring. quimicaorganica.orgpnrjournal.com The reaction is directed to positions 5 and 8, which are favored due to the stability of the resulting cationic intermediate (Wheland intermediate). quimicaorganica.org For 6-bromo-4-chlorocinnoline, the existing bromo-substituent at C-6 would further influence the regioselectivity of subsequent electrophilic attacks on the benzenoid ring.

Common electrophilic substitution reactions include nitration and halogenation. While specific studies on this compound are not extensively detailed in the literature, the general principles of cinnoline chemistry apply. For example, nitration of cinnoline typically yields a mixture of 5-nitrocinnoline (B3350679) and 8-nitrocinnoline. The presence of the halogen atoms in this compound would further deactivate the ring system to electrophilic attack, potentially requiring harsher reaction conditions.

Regioselective Functionalization and Derivatization Approaches for Halogenated Cinnolines

Regioselective functionalization is crucial for synthesizing complex molecules with specific biological or material properties. nih.govmdpi.com For halogenated cinnolines like this compound, the two different halogen atoms provide orthogonal handles for selective derivatization. Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for achieving this regioselectivity. nih.gov

The chlorine atom at the C-4 position and the bromine atom at the C-6 position exhibit different reactivities. The C-4 position is activated towards nucleophilic substitution due to its proximity to the ring nitrogen. In contrast, the C-6 bromo group is more amenable to oxidative addition in palladium-catalyzed cycles, making it an ideal site for reactions like Suzuki, Sonogashira, and Heck couplings. nih.govwikipedia.org This differential reactivity allows for a stepwise functionalization strategy. For instance, a Suzuki coupling can be performed selectively at the C-6 position while leaving the C-4 chloro group intact for a subsequent nucleophilic substitution reaction. researchgate.netnih.gov

This strategic, regioselective approach enables the synthesis of a diverse library of polysubstituted cinnoline derivatives that would be difficult to access through other methods. organic-chemistry.org

Nucleophilic Substitution Reactions at Specific Positions (e.g., C-4 and C-6) of the Cinnoline Ring

The halogen substituents at the C-4 and C-6 positions of this compound are key sites for nucleophilic substitution, enabling the introduction of a wide array of functional groups.

The chlorine atom at C-4 is particularly susceptible to nucleophilic aromatic substitution (SNAr). Its position ortho to one nitrogen and para to the other makes the carbon atom highly electrophilic and stabilizes the intermediate Meisenheimer complex. This allows for the displacement of the chloride by various nucleophiles such as amines, alkoxides, and thiols, often under mild conditions. For example, 4-chlorocinnoline (B183215) readily reacts with glycidol (B123203) in the presence of sodium hydride to form an oxiran-2-ylmethoxy derivative. semanticscholar.org

The bromine atom at C-6, located on the benzenoid ring, is significantly less reactive towards traditional SNAr reactions. libretexts.org However, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, which proceed via a different mechanism involving oxidative addition, transmetalation, and reductive elimination. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide at C-6 with a boronic acid or ester to form a new C-C bond, enabling the introduction of various aryl or vinyl groups. nih.govresearchgate.net

Sonogashira Coupling: This reaction couples the C-6 bromide with a terminal alkyne, providing a powerful method for synthesizing alkynyl-substituted cinnolines. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. nih.govorganic-chemistry.org

The distinct reactivity of the C-4 and C-6 halogens allows for selective and sequential modifications. One common strategy involves first performing a palladium-catalyzed cross-coupling at the C-6 position, followed by a nucleophilic substitution at the C-4 position.

| Reactant | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| 4-Chlorocinnoline | Amines (R-NH₂) | Heat, optional base | 4-Aminocinnoline |

| 4-Chlorocinnoline | Alkoxides (R-O⁻) | Base (e.g., NaH), solvent (e.g., DMF) | 4-Alkoxycinnoline |

| 4-Chlorocinnoline | Thiols (R-SH) | Base, solvent | 4-Thioethercinnoline |

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ or Cs₂CO₃ | 6-Aryl-4-chlorocinnoline |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N or Piperidine | 6-Alkynyl-4-chlorocinnoline |

| Buchwald-Hartwig | R₂NH | Pd catalyst + Ligand | NaOtBu or K₂CO₃ | 6-Amino-4-chlorocinnoline |

Investigation of Redox Chemistry and Stability of Cinnoline Derivatives

The redox chemistry of the cinnoline scaffold is of growing interest, particularly in the field of materials science. The nitrogen-containing heterocyclic system can undergo reduction and oxidation processes. The stability of cinnoline derivatives is generally robust, allowing for their synthesis and manipulation under a variety of reaction conditions. nih.gov

Recent studies have explored the use of benzo[c]cinnoline (B3424390), a related isomer, as a promising molecular scaffold for aqueous organic redox-flow batteries. microsoft.com The two-electron, two-proton redox couple of the diazene (B1210634) unit is central to this application. Sulfonated benzo[c]cinnoline derivatives have shown stable electrochemical performance, with a reduction potential suitable for the negative electrolyte in such batteries. microsoft.com Density functional theory calculations have suggested that the reduced forms of these compounds exhibit significant thermodynamic stability. microsoft.com

The synthesis of cinnolines can also involve intramolecular redox cyclization reactions. nih.gov For instance, cinnoline derivatives can be synthesized from 2-nitrobenzyl alcohol and benzylamine (B48309) in a transition-metal-free process where an intramolecular redox reaction forms a key intermediate. nih.gov Furthermore, the synthesis of benzo[c]cinnolinium salts can be achieved through the copper(II)-promoted or electrochemical oxidation of 2-azobiaryls. acs.org These synthetic routes highlight the inherent redox activity of the cinnoline core and its precursors.

Pharmacological and Biological Activities of 6 Bromo 4 Chlorocinnoline and Diverse Cinnoline Derivatives

Antimicrobial Activity Research

Cinnoline (B1195905) derivatives have been a subject of considerable interest as antimicrobial agents, with research demonstrating their efficacy against a range of bacterial and fungal pathogens. nih.govpnrjournal.comnih.gov The structural backbone of cinnoline is found in compounds like Cinoxacin, a known drug for urinary tract infections. nih.gov The antimicrobial potential of the cinnoline moiety is often enhanced when combined with other active groups, such as sulphonamides, leading to synergistic activity. nih.gov

Studies have confirmed the antibacterial properties of various cinnoline derivatives against both Gram-positive and Gram-negative bacteria. nih.govjocpr.com The potency of these compounds is highly dependent on the substituents attached to the cinnoline nucleus. nih.gov Halogen-substituted derivatives, in particular, have shown potent antibacterial activity, sometimes demonstrating significant zones of inhibition at lower concentrations compared to standard drugs. nih.govnih.govrroij.com

Research findings include:

Halogenated Cinnolines: 6-chloro substituted cinnoline derivatives were identified as the most potent compounds when tested against B. subtilis, S. aureus, E. coli, and P. aeruginosa, showing favorable activity compared to the standard drug norfloxacin. nih.gov Similarly, a study on substituted cinnoline sulphonamides found that bromo and chloro substituted derivatives exhibited significant antimicrobial activity. nih.gov Specifically, 6-Bromo-7-chloro-cinnolin-4-ol has demonstrated effectiveness against strains like Staphylococcus aureus and Escherichia coli.

Cinnoline-based Pyrazolines: A series of cinnoline derivatives incorporating a pyrazoline nucleus showed antibacterial activity, highlighting the versatility of the core structure. nih.gov

Indolo[3,2-c]cinnolines: With one exception, a series of indolo[3,2-c]cinnoline derivatives showed antibacterial activity against gram-positive bacteria, with some being up to 200 times more potent than the reference drug streptomycin. nih.gov

Thienopyridazine Derivatives: Using a cinnoline-based starting material, synthesized thienopyridazine derivatives demonstrated potential antibacterial activity against E. coli, S. aureus, B. subtilis, and K. pneumoniae. pnrjournal.com

| Cinnoline Derivative Class | Pathogens Tested | Key Findings | Reference |

|---|---|---|---|

| 6-Chloro Substituted Cinnolines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Most potent compounds in the series compared to norfloxacin. | nih.gov |

| 6-Bromo-7-chloro-cinnolin-4-ol | Staphylococcus aureus, Escherichia coli | Showed significant antimicrobial properties with MIC values ranging from 12.5 to 50 μg/mL. | |

| Halogen Substituted Cinnoline Sulphonamides | P. aeruginosa, E. coli, B. subtilis, S. aureus | Bromo and Chloro substituted compounds showed potent activity. | nih.gov |

| Novel Cinnoline Library (Compound CN-7) | E. coli | Found to be a hit compound with a MIC value of 12.5 ug/ml. | jocpr.com |

| Indolo[3,2-c]cinnolines | Gram-positive bacteria | Up to 200 times more potent than streptomycin. | nih.gov |

The antifungal potential of cinnoline derivatives has been evaluated against various pathogenic fungi, with substitutions on the cinnoline ring playing a critical role in their activity. nih.govnih.gov

Key research findings in this area include:

Substituted Cinnoline Derivatives: In one study, antifungal activity against Candida albicans and Aspergillus niger was observed for all tested series of cinnoline derivatives. nih.gov The most potent agents were identified as a 7-chloro substituted cinnoline thiophene (B33073) derivative and a 6-chloro substituted cinnoline furan derivative. nih.gov

Cinnoline Sulphonamides: The combination of the cinnoline and sulphonamide moieties resulted in compounds with significant antifungal activity. nih.govnih.gov Halogen-substituted derivatives, in particular, showed potent activity at lower concentrations. nih.gov Certain substituted cinnoline sulphonamides demonstrated good antifungal activity when compared to the standard drug Griseofulvin. nih.gov

Cinnoline Imidazole Derivatives: Substituted cinnoline imidazole derivatives, especially those with chloro substitutions, showed moderate to good antifungal activity against C. albicans and A. niger. rroij.com

Pyrazole-based Cinnolines: Pyrazole-based cinnoline derivatives demonstrated significant antifungal activity against various pathogenic fungi. nih.gov

| Cinnoline Derivative Class | Fungal Pathogens Tested | Key Findings | Reference |

|---|---|---|---|

| 7-Chloro Cinnoline Thiophene & 6-Chloro Cinnoline Furan | C. albicans, A. niger | Identified as the most potent antifungal agents in their respective series. | nih.gov |

| Halogen Substituted Cinnoline Sulphonamides | C. albicans, A. niger | Showed potent activity, with some compounds (7c, 7g, 7h) demonstrating good activity compared to Griseofulvin. | nih.govnih.gov |

| Chloro Substituted Cinnoline Imidazoles | C. albicans, A. niger | Exhibited moderate to good antifungal activity. | rroij.com |

| Pyrazole-based Cinnolines | Various pathogenic fungi | Demonstrated significant antitubercular and antifungal activity. | nih.gov |

Anti-Inflammatory and Analgesic Research

Cinnoline derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. nih.govwisdomlib.orgamazonaws.com Research has explored how different structural modifications influence these activities. For instance, a series of cinnoline derivatives featuring a pyrazoline ring were designed as dual anti-inflammatory and antibacterial agents. nih.gov In this series, compounds with electron-donating groups like methoxyl and hydroxyl on the phenyl moiety showed the highest anti-inflammatory activity. nih.gov

Further studies on pyrazolo[4,3-c]cinnoline derivatives revealed that compounds with an electron-donating group in the benzoyl ring had greater anti-inflammatory activity than those with electron-withdrawing groups. nih.gov Cinnoline derivatives have also been evaluated as inhibitors of human neutrophil elastase (HNE), an enzyme linked to many inflammatory disorders. nih.gov Other research has pointed to the moderate anti-inflammatory activity of derivatives formed by the substitution of various aromatic amines onto the parent cinnoline nucleus. amazonaws.com

In the realm of analgesia, the potential of novel cinnoline derivatives was evaluated using the acetic acid-induced writhing test in mice. wisdomlib.org In this study, compounds designated S1 and S5 demonstrated significant analgesic effects, with protection percentages of 51.94% and 65.14%, respectively. wisdomlib.org These results were statistically significant when compared to the standard drug, Diclofenac sodium. wisdomlib.org

Antimalarial and Antiparasitic Activity Studies

The search for new and effective treatments for parasitic diseases has led researchers to investigate the cinnoline scaffold. nih.gov In the pursuit of potent antimalarial drugs, Unnissa and co-workers synthesized a series of pyrazole-based cinnoline derivatives. nih.gov One compound from this series, 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, was found to be particularly potent, showing promising activity against the protozoan parasite Plasmodium falciparum. nih.gov This highlights the potential of the cinnoline structure in developing new antiparasitic agents.

Antitumor and Anticancer Activity Research

The cinnoline framework is a key structural subunit in many compounds being explored for their antitumor and anticancer properties. nih.govpnrjournal.comresearchgate.net The biological activity in this area is highly dependent on the substituents attached to the cinnoline ring system. nih.gov

Research has shown that halogenated cinnoline derivatives possess notable cytotoxic effects. For example, 6-Bromo-7-chloro-cinnolin-4-ol has been studied for its effects on cancer cell lines derived from epidermoid carcinoma (KB) and hepatoma (Hep-G2). Derivatives within this class have demonstrated moderate to high cytotoxicity, with some achieving IC50 values below 5 µM against these cell lines. The mechanism of action is thought to involve the induction of apoptosis and the disruption of cellular proliferation pathways.

Another study focused on developing a series of cinnoline derivatives as PI3K inhibitors. nih.gov Many of these compounds showed nanomolar inhibitory activities against PI3Ks, and one particular compound exhibited micromolar inhibitory potency against three human tumor cell lines, as detailed in the table below. nih.gov

| Cinnoline Derivative Class | Cancer Cell Lines | Activity (IC50) | Reference |

|---|---|---|---|

| Halogenated Cinnolin-4-ols (e.g., 6-Bromo-7-chloro-cinnolin-4-ol) | Epidermoid carcinoma (KB), Hepatoma (Hep-G2) | Some derivatives achieved IC50 values < 5 µM. | |

| Cinnoline-based PI3K Inhibitor (Compound 25) | Three human tumor cell lines | IC50 = 0.264 μM, 2.04 μM, 1.14 μM | nih.gov |

A key mechanism through which cinnoline derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. nih.gov

Specific research into these mechanisms has identified:

PI3K Inhibition: A series of cinnoline derivatives were specifically developed and evaluated as inhibitors of Phosphoinositide 3-kinases (PI3Ks). nih.gov The PI3K/Akt pathway is a critical signaling pathway for cell proliferation and survival, and its inhibition is a major target in cancer therapy. Many of the synthesized cinnoline compounds displayed nanomolar inhibitory activities against PI3Ks, demonstrating their potential to disrupt this key cancer-related pathway. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition: Certain 4-aminocinnoline-3-carboxamide derivatives have been evaluated for their ability to inhibit Bruton's tyrosine kinase (BTK). nih.gov BTK is another important target in cancer, particularly in B-cell malignancies.

Inhibition of Topoisomerases and Receptor Tyrosine Kinases

Cinnoline derivatives have emerged as a subject of interest in cancer research due to their potential to inhibit crucial enzymes involved in cell proliferation and survival. Some derivatives have been identified as topoisomerase inhibitors, which are enzymes that play a critical role in managing the topology of DNA during replication and transcription. pnrjournal.com By inhibiting these enzymes, certain cinnoline compounds can interfere with DNA processes in cancer cells, leading to apoptosis. pnrjournal.com

Furthermore, the cinnoline scaffold has been utilized to develop inhibitors of various protein kinases, particularly receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition : BTK is a kinase implicated in autoimmune disorders and B-cell malignancies. nih.govnih.gov Consequently, BTK inhibition is an attractive therapeutic strategy. nih.gov Researchers have developed and patented 4-aminocinnoline-3-carboxamide derivatives that exhibit BTK inhibition. nih.gov Molecular modeling and 3D-QSAR studies on cinnoline analogues have been performed to rationally design novel and high-potency reversible BTK inhibitors. nih.gov

c-Met Inhibition : The c-Met receptor tyrosine kinase is another important target in oncology, as its overexpression or mutation is found in numerous human cancers. nih.gov A series of 4-(2-fluorophenoxy)quinoline derivatives featuring a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety were designed as c-Met inhibitors. Many of these compounds showed activity against c-Met and various c-Met-dependent cancer cell lines. nih.gov

The inhibitory activities of selected kinase-inhibiting scaffolds are presented below.

| Target Kinase | Scaffold Class | Finding |

| Bruton's Tyrosine Kinase (BTK) | 4-aminocinnoline-3-carboxamides | Patented as BTK inhibitors for potential use in autoimmune diseases. nih.gov |

| c-Met Receptor Tyrosine Kinase | 4-oxo-1,4-dihydrocinnoline-3-carboxamide derivatives | Active against c-Met and c-Met-dependent cancer cell lines. nih.gov |

Development of Antifolate Agents Based on the Cinnoline Scaffold

Antifolates are a class of drugs that interfere with the action of folic acid, a critical vitamin for the synthesis of nucleic acids and amino acids. This interference disrupts cell division, making them effective chemotherapeutic agents. While numerous heterocyclic systems, such as quinazolines, have been successfully developed into potent antifolate drugs like CB3717, the development of agents based specifically on the cinnoline scaffold is less extensively documented in contemporary research literature. nih.gov The core principle of antifolate agents involves mimicking the structure of folic acid to competitively inhibit enzymes like dihydrofolate reductase (DHFR), thus blocking the folate metabolic pathway. nih.gov Research in this area has explored replacing the benzene (B151609) ring of traditional antifolates with other heterocycles like thiophene and thiazole to improve efficacy. mdpi.com

Other Noteworthy Biological Activities

The versatile structure of the cinnoline ring has allowed for its exploration in a variety of other therapeutic areas. nih.govpnrjournal.com

Anxiolytic Properties

Cinnoline derivatives have been identified as possessing a broad spectrum of pharmacological activities, including anxiolytic (anti-anxiety) properties. nih.govnih.govresearchgate.net This suggests that the cinnoline scaffold holds potential for the development of novel agents targeting the central nervous system.

Antitubercular Activity

The rise of drug-resistant Mycobacterium tuberculosis strains necessitates the discovery of new and effective antitubercular agents. ijpsr.com The cinnoline scaffold has been investigated as a new structural category for this purpose. ijpsr.com

In one study, a series of fourteen novel cinnoline derivatives were synthesized and evaluated for their in-vitro activity against the drug-sensitive H37Rv strain of M. tuberculosis. ijpsr.com The results showed that some of the derivatives were promising inhibitors, with the most active compound, designated CN-14, exhibiting an inhibitory concentration of 12.5 μg/ml. ijpsr.com

Another area of research involves pyrazole-based cinnoline derivatives. nih.govresearchgate.net One such compound, 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, was found to be particularly potent, with promising activity against resistant strains of M. tuberculosis. nih.govresearchgate.net

| Compound Series | Test Strain | Key Finding |

| Novel Cinnoline Derivatives | M. tuberculosis H37Rv | The most active compound (CN-14) showed an inhibitory concentration of 12.5 μg/ml. ijpsr.com |

| Pyrazole-based Cinnolines | Resistant M. tuberculosis | A specific sulphonamide derivative was found to be the most potent against resistant strains. nih.govresearchgate.net |

Antiepileptic Activity

Cinnoline analogs are among the heterocyclic aromatic compounds that have been explored for their potential anticonvulsant activity. researchgate.net While the broader class of quinolines has been extensively studied for antiepileptic properties, the cinnoline nucleus is also recognized for this potential therapeutic application. researchgate.netrsc.orgmdpi.com Additionally, imidazole derivatives, which can be incorporated into more complex structures, are known to possess antiepileptic properties. rroij.com

Antihypertensive Research

Cinnoline and its derivatives have been reported to possess diverse therapeutic activities, including antihypertensive effects. pnrjournal.comresearchgate.net This places the cinnoline scaffold among the heterocyclic structures of interest for cardiovascular drug discovery. Research into related quinoline (B57606) derivatives has also shown that specific substitutions can lead to excellent antihypertensive activity, often correlated with beta-blocking properties. rsc.orgnih.govresearchgate.net For instance, certain quinoline-appended chalcone derivatives have been shown to exert considerable antihypertensive effects by inhibiting the Angiotensin-Converting Enzyme (ACE). epa.gov

Antidepressant Effects

Certain cinnoline derivatives have been evaluated for their potential as central nervous system agents, including for antidepressant applications. ijariit.com Research into hexahydrocinnoline derivatives revealed that specific compounds, namely 1-(2-diethylaminoethyl)-3-(p-fluorophenyl)-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline and 1-(2-dimethylaminoethyl)-3-phenyl-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline, exhibited activity in tests designed to characterize antidepressants. ijariit.com These findings suggest that the cinnoline nucleus can be a foundational structure for developing novel antidepressant drugs. ijariit.com

Antithrombotic Investigations

The potential of cinnoline derivatives as antithrombotic agents has been noted in several studies. pnrjournal.comijper.orgwisdomlib.orgresearchgate.netresearchgate.net This activity is part of a broader range of pharmacological effects that also includes antihypertensive and antisecretory actions. pnrjournal.comwisdomlib.orgthepharmajournal.com The exploration of cinnolines in this capacity highlights the versatility of the core structure in developing treatments for cardiovascular and circulatory disorders. researchgate.netresearchgate.net While specific compounds like 6-Bromo-4-chlorocinnoline are part of this chemical family, the literature often refers to the broader class of derivatives in the context of these biological activities. thepharmajournal.com

Antisecretory Potential

Cinnoline and its derivatives have been identified as possessing antisecretory activity. pnrjournal.comwisdomlib.orgthepharmajournal.com This pharmacological property suggests potential applications in conditions characterized by excessive secretion. The literature indicates that the cinnoline structure is a viable starting point for the development of new therapeutic agents with antisecretory effects. pnrjournal.com This activity is often mentioned alongside other biological effects such as antithrombotic and antihypertensive properties. wisdomlib.orgthepharmajournal.com

Antiviral Properties

A patent by Pharmacia & Upjohn Company has disclosed a series of 4-oxo-1,4-dihydrocinnoline-3-carboxamides as potent antiviral agents. researchgate.net These compounds have demonstrated particular efficacy against several herpesviruses. researchgate.netnih.gov

Key Research Findings:

The compounds are effective against Varicella zoster virus (VZV), Epstein-Barr virus (EBV), Herpes simplex virus (HSV), Human herpes virus type 8 (HHV-8), and Cytomegalovirus (CMV). researchgate.net

They function by inhibiting the viral polymerases of CMV, HSV, and VZV. researchgate.net

| Virus | Target Enzyme | IC50 Value |

|---|---|---|

| Human Cytomegalovirus (CMV) | CMV Polymerase | 2.7 µM |

| Herpes Simplex Virus (HSV) | HSV Polymerase | 1.7 µM |

| Varicella Zoster Virus (VZV) | VZV Polymerase | 1.1 µM |

Anthelmintic Activity

Helminth infections are a significant global health issue, and the development of new anthelmintic drugs is crucial due to growing resistance. pnrjournal.com Cinnoline derivatives, particularly those incorporating benzimidazole and imidazole moieties, have shown promise in this area. pnrjournal.comglobalresearchonline.netresearchgate.net

Research Highlights:

Cinnoline Benzimidazoles: A study focused on synthesizing novel substituted 4-(p-amino benzimidazole) Cinnoline-3-carboxamides reported moderate to good anthelmintic activity. globalresearchonline.net The synthesis involved a multi-step process starting from substituted anilines. globalresearchonline.net

Cinnoline Imidazoles: In another study, cinnoline derivatives condensed with an imidazole moiety were evaluated for their ability to paralyze and kill earthworms. researchgate.net Four of the tested cinnoline imidazole derivatives demonstrated potent anthelmintic effects, causing paralysis and death in the worms significantly faster than the standard drug, mebendazole. researchgate.net

Cinnolothiophene Derivatives: Investigations into substituted cinnolothiophene derivatives found that methyl and dichloro substituted compounds showed potent activity. wisdomlib.org Interestingly, while many of these compounds took longer to paralyze the worms compared to the standard, the time until death was shorter, suggesting a rapid action once absorbed. wisdomlib.org

| Compound Class | Observation | Comparison to Standard (Mebendazole) |

|---|---|---|

| Cinnoline Benzimidazoles | Moderate to good activity | - |

| Cinnoline Imidazoles | Significantly shorter time to paralysis and death | More potent |

| Cinnolothiophene Derivatives (Methyl and Dichloro substituted) | Delayed paralysis but shorter time to death | Potent activity |

Antimolluscidal Activity

Schistosomiasis, a parasitic disease, is transmitted by freshwater snails, making molluscicides a key component of control strategies. nih.gov Research has identified certain cinnoline derivatives as having moderate activity against these intermediate hosts. ijper.orgresearchgate.net

A study detailed the synthesis of 3-amino-2-aryl-6,6-dimethyl-8-oxo-2,6,7,8-tetrahydrocinnoline-4-carbonitriles. researchgate.net These compounds were tested for their effectiveness against Biomphalaria alexandrina snails, which are known intermediate hosts for Schistosoma mansoni. The results indicated that these newly synthesized cinnoline derivatives generally exhibit a moderate level of molluscicidal activity. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Bromo 4 Chlorocinnoline Derivatives

Elucidating the Impact of Halogen Substitutions on Biological Efficacy and Selectivity

The nature and position of halogen substituents on the cinnoline (B1195905) ring play a crucial role in determining the biological efficacy and selectivity of its derivatives. Research on various halogenated cinnolines has consistently demonstrated that these substitutions can significantly enhance antimicrobial and antitumor activities. ijariit.com

The presence of electron-withdrawing groups, such as chlorine and fluorine, on the cinnoline nucleus is associated with good antibacterial activity. ijariit.com In studies involving a series of cinnoline derivatives, those with halogen substitutions showed potent activity, often at lower concentrations, when compared to a reference drug. nih.gov Specifically, 6-chloro substituted cinnolines have been identified as among the most potent compounds against various bacterial strains. nih.gov

For 6-bromo-4-chlorocinnoline derivatives, the combination of a bromine atom at the 6-position and a chlorine atom at the 4-position is expected to confer significant biological activity. While specific studies focusing exclusively on this di-halogenated pattern are limited, the general principles of SAR in halogenated cinnolines suggest that this substitution pattern would likely result in potent antimicrobial and potentially anticancer properties. The interplay between the different halogens and their positions is critical in fine-tuning the compound's interaction with specific biological targets, thereby influencing its selectivity.

Table 1: Impact of Halogen Substitution on Antibacterial Activity of Cinnoline Derivatives

| Compound Series | Substitution Pattern | Observed Activity | Reference |

| Cinnoline Sulphonamides | Bromo and Chloro substitutions | Significant antimicrobial activity | semanticscholar.org |

| Substituted Cinnolines | 6-Chloro substitution | Most potent antibacterial activity in the series | nih.gov |

| General Cinnolines | Chlorine and Fluorine substitutions | Good antibacterial activity | ijariit.com |

Analysis of Substituent Position Influence on Pharmacological Profiles

The pharmacological profile of cinnoline derivatives is highly dependent on the position of the substituents on the bicyclic ring system. The specific placement of halogen atoms can dramatically alter the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.

For instance, in a comparative study of different halogenated cinnoline derivatives, the position of the chlorine atom was found to be a key determinant of antifungal activity. While 6-chloro substituted compounds were potent antibacterial agents, 7-chloro substituted cinnoline thiophene (B33073) derivatives exhibited the most potent antifungal activity. nih.gov This highlights that even a minor shift in the substituent's position can lead to a significant change in the pharmacological profile, potentially redirecting the compound's primary mode of action from antibacterial to antifungal.

In the case of this compound, the bromine at the 6-position and chlorine at the 4-position create a unique electronic and steric landscape. This specific arrangement is anticipated to influence the molecule's interaction with various biological macromolecules, leading to a distinct pharmacological profile. Further research is necessary to fully characterize the specific therapeutic advantages conferred by this particular substitution pattern.

Table 2: Influence of Substituent Position on the Pharmacological Activity of Chloro-Cinnoline Derivatives

| Position of Chlorine | Primary Activity Observed | Reference |

| 6-position | Potent antibacterial activity | nih.gov |

| 7-position (with thiophene) | Potent antifungal activity | nih.gov |

Correlating Molecular Structure with Specific Biological Target Interactions

The molecular structure of a drug candidate is fundamental to its interaction with specific biological targets. For cinnoline derivatives, the core scaffold and its substituents dictate the binding affinity and selectivity for various enzymes and receptors.

While direct molecular docking and target identification studies for this compound are not extensively available in the public domain, studies on structurally related quinazoline (B50416) derivatives provide valuable insights. For example, 6-bromoquinazoline (B49647) derivatives have been investigated as potential anticancer agents targeting the epidermal growth factor receptor (EGFR). nih.gov Molecular docking simulations of these compounds have shown that the 6-bromo substitution can enhance binding to the EGFR active site. nih.gov

Given the structural similarities between cinnoline and quinazoline, it is plausible that this compound derivatives could also interact with protein kinases like EGFR. The bromine atom at the 6-position and the chlorine atom at the 4-position would likely engage in specific hydrophobic and halogen-bonding interactions within the ATP-binding pocket of such kinases, potentially leading to their inhibition. Further computational and experimental studies are required to confirm the specific biological targets of this compound and to elucidate the precise molecular interactions.

Table 3: Potential Biological Targets for Halogenated Heterocyclic Compounds

| Compound Class | Halogen Substitution | Potential Biological Target | Implied Activity | Reference |

| Quinazoline Derivatives | 6-Bromo | Epidermal Growth Factor Receptor (EGFR) | Anticancer | nih.gov |

| Cinnoline Derivatives | General Halogenation | DNA Gyrase (in bacteria) | Antibacterial | ijper.org |

Investigation of Electronic and Steric Effects of Functional Groups on Cinnoline Activity

The biological activity of cinnoline derivatives is governed by a combination of electronic and steric effects imparted by their substituents. Halogen atoms, being electronegative, exert a significant electron-withdrawing effect on the aromatic ring system. This can modulate the pKa of the molecule and influence its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

The presence of electron-withdrawing substituents on the cinnoline ring has been generally correlated with enhanced antibacterial activity. ijariit.com This suggests that the electronic effects of the bromine and chlorine atoms in this compound are crucial for its biological function. These effects can alter the electron density distribution across the cinnoline scaffold, potentially making it a better substrate for target enzymes or enhancing its ability to disrupt essential cellular processes in pathogens.

Table 4: General Electronic and Steric Effects of Halogen Substituents on Cinnoline Activity

| Effect Type | Influence of Halogen Substituents | Consequence on Biological Activity |

| Electronic | Electron-withdrawing nature | Can enhance antibacterial activity by altering molecular polarity and interaction capabilities. |

| Steric | Size and position of halogens | Can either enhance binding through favorable van der Waals interactions or cause steric hindrance, affecting target affinity. |

Computational and Theoretical Investigations Applied to 6 Bromo 4 Chlorocinnoline

Computational chemistry provides powerful tools to investigate the properties and potential applications of molecules like 6-bromo-4-chlorocinnoline, offering insights that complement and guide experimental research. Techniques ranging from quantum chemical calculations to molecular simulations are employed to understand electronic structure, predict reactivity, and model biological interactions.

Future Research Directions and Therapeutic Potential of 6 Bromo 4 Chlorocinnoline

Design and Synthesis of Novel 6-Bromo-4-chlorocinnoline Derivatives with Optimized Activity and Selectivity

The strategic placement of a bromine atom at the 6-position and a chlorine atom at the 4-position of the cinnoline (B1195905) core provides a versatile platform for the synthesis of novel derivatives. The chlorine atom at the 4-position is a particularly reactive site, amenable to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, which is a cornerstone of modern medicinal chemistry for optimizing the activity and selectivity of lead compounds.

Future synthetic campaigns would likely focus on displacing the 4-chloro group with various amine, ether, and thioether linkages to generate libraries of novel compounds. Structure-activity relationship (SAR) studies would then be crucial to identify which substituents at the 4-position confer the most potent and selective biological activity. The bromine atom at the 6-position offers another handle for chemical modification, potentially through cross-coupling reactions, to further explore the chemical space around the cinnoline scaffold.

Table 1: Potential Synthetic Modifications of this compound

| Position | Reactive Site | Potential Reactions | Potential Functional Groups to Introduce |

| 4 | Chlorine | Nucleophilic Aromatic Substitution | Amines, Anilines, Alcohols, Phenols, Thiols |

| 6 | Bromine | Suzuki Coupling, Buchwald-Hartwig Amination | Aryl groups, Heteroaryl groups, Amines |

Exploration of Undiscovered Biological Targets and New Disease Indications for Cinnoline-Based Compounds

The broader family of cinnoline and quinoline (B57606) derivatives has been shown to interact with a diverse range of biological targets, suggesting that this compound derivatives could also exhibit a wide spectrum of pharmacological effects. nih.govresearchgate.net A key future direction will be the systematic screening of novel derivatives against various target classes to uncover new therapeutic applications.

Given the known activities of related heterocyclic compounds, promising areas of investigation for this compound derivatives include:

Oncology: Many quinoline and quinazoline (B50416) derivatives are known to inhibit protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer. nih.gov Screening of this compound derivatives against a panel of cancer-related kinases could identify novel anti-cancer agents.

Infectious Diseases: The quinoline core is present in several antimalarial drugs, and various cinnoline derivatives have shown antibacterial and antifungal properties. researchgate.net Novel derivatives of this compound could be evaluated for their efficacy against a range of pathogens, including drug-resistant strains.

Inflammatory Diseases: Certain cinnoline compounds have demonstrated anti-inflammatory activity. researchgate.net Future research could explore the potential of this compound derivatives to modulate inflammatory pathways, potentially leading to new treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.

Integration of this compound into Advanced Drug Discovery Pipelines

Once a promising lead compound based on the this compound scaffold is identified, it would need to be integrated into a modern drug discovery pipeline. This multi-stage process is designed to optimize the properties of a lead compound to make it a suitable candidate for clinical trials.

Key stages of this pipeline would include:

High-Throughput Screening (HTS): A library of this compound derivatives would be rapidly screened against the identified biological target to identify initial "hits."

Lead Optimization: Medicinal chemists would systematically modify the structure of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

In Vitro and In Vivo Testing: Optimized lead compounds would undergo extensive testing in cell-based assays and animal models of the target disease to evaluate their efficacy and safety.

Computational tools, such as molecular docking and predictive ADME models, would be invaluable throughout this process to guide the design of new derivatives and to prioritize compounds for synthesis and testing.

Translational Research and Clinical Development Prospects for Cinnoline-Derived Therapeutics

Translational research acts as the bridge between preclinical drug discovery and clinical application. For a therapeutic candidate derived from this compound to progress to clinical trials, a robust package of preclinical data would be required. This would include comprehensive studies on its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology in relevant animal models.

Should a this compound derivative demonstrate a promising efficacy and safety profile in preclinical studies, it could then enter clinical development. This process is typically divided into three phases:

Phase I: The drug is tested in a small group of healthy volunteers to assess its safety, determine a safe dosage range, and identify side effects.

Phase II: The drug is administered to a larger group of patients with the target disease to evaluate its effectiveness and to further assess its safety.

Phase III: The drug is given to large groups of people to confirm its effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.

The journey from a starting chemical like this compound to an approved therapeutic is long, complex, and fraught with challenges. However, the versatility of the cinnoline scaffold and the potential for chemical modification of the 6-bromo and 4-chloro positions suggest that this compound could serve as a valuable starting point for the discovery of new medicines. Significant and focused research efforts will be required to unlock this potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.